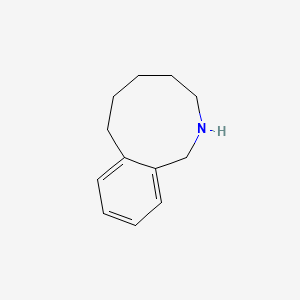

2,3,4,5,6,7-hexahydro-1H-2-benzazonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is a chemical compound with the linear formula C12H13NO2 . It has a molecular weight of 203.24 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “2,3,4,5,6,7-hexahydro-1H-2-benzazonine” is 1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Derivatives

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran, a compound closely related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, have been synthesized through a three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile . This synthesis method is significant due to the accessibility of the starting materials and the potential to obtain valuable products .

Biological Activity

Functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran have shown potential biological activity. They have been reported to exhibit antibacterial , hypocholesterolemic , antioxidant , and anti-inflammatory activities . Additionally, the tetrahydrobenzofuran core is incorporated in a number of natural compounds .

Synthesis of Quinazoline Derivatives

A protocol for the synthesis of derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones has been described . This synthesis involves the substitution of aryl aldehydes with thiourea in the presence of a synthesized zinc ferrite nanocatalyst .

Antimicrobial Activity

The synthesized compounds of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown antimicrobial activity . Compounds possessing electron-withdrawing groups such as Cl, Br, and cyano group exhibited more active potential than the electron-donating groups .

Synthesis of Opioid Substructures

1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, a compound related to 2,3,4,5,6,7-hexahydro-1H-2-benzazonine, has been synthesized as an opioid substructure . This synthesis involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization .

Antitumor and Antitubercular Activity

Derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones have shown potential antitumor and antitubercular activity . These compounds have wide applications, including anticonvulsant, sedative, tranquilizer, analgesic, antimicrobial, anesthetic, anticancer, antihypertensive, anti-inflammatory, diuretic, and muscle relaxant properties .

Safety and Hazards

Propiedades

IUPAC Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11-7-3-4-8-12(11)10-13-9-5-1/h3-4,7-8,13H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIPZMAHWRXQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2CNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-hexahydro-1H-2-benzazonine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2912161.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)

![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)

![Methyl 3-[(4-methylphenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)

![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)